methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride
Overview
Description
Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride typically involves the reaction of methyl 2-bromoacetate with 2-aminoethanethiol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or other reduced sulfur compounds.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or reduced sulfur compounds
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its amine and sulfanyl groups allow it to form covalent bonds with electrophilic centers in target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-aminoethyl)sulfanyl]acetate
- Ethyl 2-[(2-aminoethyl)sulfanyl]acetate
- Methyl 2-[(2-aminoethyl)sulfanyl]propanoate
Uniqueness
Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in aqueous reactions and biological applications.
Properties
IUPAC Name |
methyl 2-(2-aminoethylsulfanyl)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYBMKYIAODETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193644 | |
Record name | ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40642-85-1 | |
Record name | ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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